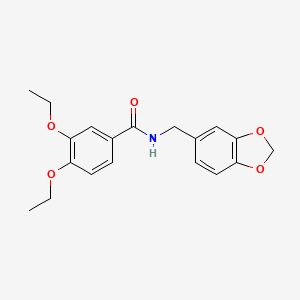
dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as FL-PR, is a compound with potential therapeutic applications in various diseases. This compound belongs to the class of pyridine derivatives and has attracted significant attention in the scientific community due to its unique chemical structure and pharmacological properties.
作用机制
The exact mechanism of action of dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cancer progression, inflammation, and neurodegeneration. This compound has been found to inhibit the activity of NF-kB, a transcription factor that regulates the expression of several genes involved in inflammation and cancer progression. It has also been shown to inhibit the activity of histone deacetylases, enzymes that regulate gene expression and play a role in neurodegeneration.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
Dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for commercial production. This compound has also shown promising results in various scientific research studies, indicating its potential therapeutic applications in cancer, inflammation, and neurological disorders. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate research. One potential direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to investigate its potential side effects and toxicity in animal models. In addition, further research is needed to fully understand the mechanism of action of this compound and to develop more potent derivatives with improved pharmacological properties.
合成方法
Dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is synthesized by the reaction of 2-fluorobenzaldehyde with isopropylamine in the presence of dimethyl malonate. The resulting intermediate is then treated with sodium ethoxide to obtain the final product. The synthesis method is relatively simple and can be easily scaled up for commercial production.
科学研究应用
Dimethyl 4-(2-fluorophenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has shown promising results in various scientific research studies. It has been investigated for its potential therapeutic applications in cancer, inflammation, and neurological disorders. This compound has been found to exhibit anti-proliferative effects in cancer cells and has shown to induce apoptosis in human breast cancer cells. In addition, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been investigated for its neuroprotective effects and has shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
dimethyl 4-(2-fluorophenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4/c1-11(2)20-9-13(17(21)23-3)16(14(10-20)18(22)24-4)12-7-5-6-8-15(12)19/h5-11,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCZYIDWFSVXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC=CC=C2F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![diethyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5808266.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)
![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)
![4-[(4-ethoxyphenyl)acetyl]morpholine](/img/structure/B5808297.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5808310.png)
![ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5808314.png)
![2-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-5-methylaniline](/img/structure/B5808321.png)

![2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5808332.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5808337.png)